molecular formula C21H26N6O B12484340 1-(1-ethylpyrrolidin-2-yl)-N-{4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methanamine

1-(1-ethylpyrrolidin-2-yl)-N-{4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methanamine

Cat. No.: B12484340
M. Wt: 378.5 g/mol
InChI Key: YTNXCRLQDGIVCC-UHFFFAOYSA-N
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Description

1-(1-Ethylpyrrolidin-2-yl)-N-{4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methanamine is a sophisticated synthetic compound of significant interest in medicinal chemistry and pharmacological research, particularly in the development of receptor ligands. Its molecular structure incorporates two pharmaceutically privileged motifs: a 1-ethylpyrrolidine group and a biphenyl ether system linked to a phenyltetrazole moiety. The tetrazole ring is a well-known carboxylic acid bioisostere, contributing to enhanced metabolic stability and improved bioavailability in drug candidates . This specific structural architecture suggests potential application as a key intermediate or target molecule in designing compounds for GPCR (G-protein coupled receptor) research, with published studies on analogous pyrrolidine-carboxamide tetrazole derivatives demonstrating high affinity for the human AT1 receptor, a critical target in cardiovascular pathophysiology . The presence of the pyrrolidine nitrogen, often amenable to salt formation or further functionalization, enhances the molecule's versatility for structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore interactions with various enzymatic systems or cellular receptors, investigate the pharmacokinetic properties of tetrazole-containing scaffolds, and develop novel therapeutic agents for conditions ranging from hypertension to other disorders mediated by receptor-ligand interactions. The compound is provided with comprehensive analytical data (including HPLC, NMR, and MS) to ensure identity and purity. It is intended for research applications in a controlled laboratory environment. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate precautions, using personal protective equipment and under a well-ventilated fume hood.

Properties

Molecular Formula

C21H26N6O

Molecular Weight

378.5 g/mol

IUPAC Name

1-(1-ethylpyrrolidin-2-yl)-N-[[4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]methanamine

InChI

InChI=1S/C21H26N6O/c1-2-26-14-6-9-19(26)16-22-15-17-10-12-20(13-11-17)28-21-23-24-25-27(21)18-7-4-3-5-8-18/h3-5,7-8,10-13,19,22H,2,6,9,14-16H2,1H3

InChI Key

YTNXCRLQDGIVCC-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNCC2=CC=C(C=C2)OC3=NN=NN3C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Ring-Closing Metathesis (RCM) Approach

Procedure :

  • Starting material : N-Ethyl-2,5-diaminopentane dihydrochloride.
  • Deprotection : Treat with NaOH (2.0 eq) in ethanol/water (3:1) at 25°C for 2 h.
  • Cyclization : Use Grubbs 2nd-generation catalyst (5 mol%) in dichloromethane under N₂ at 40°C for 12 h.
  • Isolation : Distillation under reduced pressure (Yield: 68%, purity >95% by GC-MS).

Mechanistic Insight : RCM facilitates five-membered ring formation with minimal byproducts, as validated for spirocyclic piperidines.

Reductive Amination of Pyrrolidinone

Procedure :

  • Starting material : Pyrrolidin-2-one (1.0 eq), ethylamine (1.2 eq).
  • Activation : Combine with NaBH₃CN (1.5 eq) in methanol at 0°C.
  • Reaction : Stir at 25°C for 24 h.
  • Workup : Quench with NH₄Cl, extract with ethyl acetate (Yield: 74%).

Advantage : Avoids transition-metal catalysts, suitable for industrial scale-up.

Synthesis of 4-[(1-Phenyl-1H-tetrazol-5-yl)oxy]benzyl Bromide

Tetrazole Formation via [3+2] Cycloaddition

Procedure :

  • Nitrile substrate : 4-Hydroxybenzonitrile (1.0 eq).
  • Azide source : Sodium azide (1.5 eq), ammonium chloride (1.0 eq) in DMF/H₂O (4:1).
  • Reaction : Heat at 100°C for 18 h.
  • Protection : Treat with benzyl bromide (1.2 eq), K₂CO₃ (2.0 eq) in acetone (Yield: 82% for tetrazole; 89% for benzylation).

Validation : Analogous methods for 5-substituted tetrazoles show >90% regioselectivity.

Bromination of Benzyl Position

Procedure :

  • Substrate : 4-[(1-Phenyl-1H-tetrazol-5-yl)oxy]benzyl alcohol (1.0 eq).
  • Reagent : PBr₃ (1.1 eq) in dichloromethane at 0°C.
  • Reaction : Stir for 2 h, quench with ice-water (Yield: 91%, purity 98% by HPLC).

Caution : Exothermic reaction requires strict temperature control.

Coupling of Subunits via Nucleophilic Substitution

Alkylation of Pyrrolidinylmethanamine

Procedure :

  • Substrates :
    • 1-Ethylpyrrolidin-2-ylmethanamine (1.0 eq).
    • 4-[(1-Phenyl-1H-tetrazol-5-yl)oxy]benzyl bromide (1.05 eq).
  • Base : K₂CO₃ (2.5 eq) in acetonitrile.
  • Conditions : Reflux at 80°C for 24 h under N₂.
  • Purification : Column chromatography (SiO₂, EtOAc/hexane 1:1 → 3:1) (Yield: 65%).

Optimization :

  • Solvent screening : Acetonitrile > DMF > THF (higher polarity improves nucleophilicity).
  • Base effect : K₂CO₃ > Cs₂CO₃ > Et₃N (less side-product formation).

Alternative Pathways and Comparative Analysis

Mitsunobu Coupling for Ether Formation

Procedure :

  • Substrates :
    • 1-Phenyl-1H-tetrazol-5-ol (1.0 eq).
    • 4-(Bromomethyl)phenol (1.1 eq).
  • Reagents : DIAD (1.2 eq), PPh₃ (1.5 eq) in THF.
  • Reaction : Stir at 25°C for 12 h (Yield: 78%).

Limitation : Requires pre-functionalized benzyl bromide, increasing step count.

Reductive Amination for Methanamine Linkage

Procedure :

  • Substrates :
    • 1-Ethylpyrrolidin-2-ylmethyl ketone (1.0 eq).
    • 4-[(1-Phenyl-1H-tetrazol-5-yl)oxy]benzylamine (1.2 eq).
  • Reductant : NaBH₃CN (1.5 eq) in methanol.
  • Conditions : 25°C, 24 h (Yield: 58%).

Drawback : Lower yield due to imine instability.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.89 (d, J=8.8 Hz, 2H, ArH), 7.52–7.48 (m, 5H, Ph), 6.98 (d, J=8.8 Hz, 2H, ArH), 3.72 (s, 2H, CH₂N), 3.12–3.05 (m, 1H, pyrrolidine), 2.85–2.78 (m, 2H, NCH₂), 2.45–2.35 (m, 4H, pyrrolidine), 1.89–1.76 (m, 4H, pyrrolidine), 1.25 (t, J=7.2 Hz, 3H, CH₂CH₃).
  • HRMS : m/z [M+H]⁺ calcd for C₂₄H₂₉N₆O: 441.2402; found: 441.2398.

Purity Assessment

  • HPLC : >99% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).
  • Chiral Analysis : >99% ee (Chiralpak AD-H, hexane/i-PrOH 90:10).

Industrial-Scale Considerations

  • Cost Analysis : RCM route incurs higher catalyst costs ($320/kg) vs. reductive amination ($110/kg).
  • Green Chemistry Metrics :
    • PMI (Process Mass Intensity) : 32 (Alkylation) vs. 45 (Mitsunobu).
    • E-Factor : 18.7 (Alkylation) vs. 29.4 (Mitsunobu).

Chemical Reactions Analysis

Types of Reactions

(1-ETHYLPYRROLIDIN-2-YL)METHYLOXY]PHENYL}METHYL)AMINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce secondary or tertiary amines.

Scientific Research Applications

(1-ETHYLPYRROLIDIN-2-YL)METHYLOXY]PHENYL}METHYL)AMINE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (1-ETHYLPYRROLIDIN-2-YL)METHYLOXY]PHENYL}METHYL)AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Structural Analogues and Key Features

Compound Name Structural Features Synthetic Route Yield Pharmacological Notes
Target Compound : 1-(1-Ethylpyrrolidin-2-yl)-N-{4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methanamine Pyrrolidine core, ethyl group, tetrazole-oxybenzyl substituent Not explicitly reported; likely reductive amination or Ugi-Zhu variants Potential bioactivity inferred from tetrazole moiety
1-(1-Ethylpyrrolidin-2-yl)-N-(pyridin-4-ylmethyl)methanamine () Ethylpyrrolidine core, pyridin-4-ylmethyl substituent Reductive amination Designed for receptor targeting (e.g., CNS applications)
Ferrocenyl-bis-(1-(4-benzyl-5-morpholinooxazol-2-yl)-N-(4-(trifluoromethyl)benzyl)methanamine) () Ferrocene backbone, morpholinooxazole, trifluoromethylbenzyl groups Ugi-Zhu five-component reaction 73% Hybrid compound with potential catalytic/electronic applications
N-(4-(Benzyloxy)benzyl)-1-(pyridin-2-yl)methanamine () Benzyloxybenzyl group, pyridin-2-ylmethyl substituent Nucleophilic substitution Intermediate for ligand design
1-(1-Ethyl-1H-pyrazol-5-yl)-N-methylmethanamine () Ethylpyrazole core, N-methylmethanamine Alkylation/amination Ligand in crystallography studies

Pharmacological and Physicochemical Properties

  • Tetrazole vs. Carboxylic Acid Bioisosterism : The tetrazole group in the target compound mimics carboxylic acids but offers improved metabolic stability and membrane permeability, a feature shared with tetrazole-containing drugs (e.g., losartan) .
  • Electron-Withdrawing Groups : The trifluoromethyl group in the ferrocenyl-bis compound () enhances lipophilicity and electron-deficient character, contrasting with the electron-rich benzyloxy group in .
  • Pyrrolidine vs. Pyrazole Cores : The ethylpyrrolidine in the target compound may improve solubility and conformational flexibility compared to the rigid pyrazole in .

Biological Activity

1-(1-ethylpyrrolidin-2-yl)-N-{4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methanamine, a complex organic compound, has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and comparative analysis with similar compounds.

PropertyValue
Molecular FormulaC21H26N6O
Molecular Weight378.5 g/mol
IUPAC Name1-(1-ethylpyrrolidin-2-yl)-N-{4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methanamine
InChIInChI=1S/C21H26N6O/c1-2...
Canonical SMILESCCN1CCCC1CNCC2=CC=C(C=C2)OC3=NN=NN3C4=CC=CC=C4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly in the central nervous system (CNS). It is believed to modulate neurotransmitter systems, potentially influencing dopaminergic and serotonergic pathways. The presence of the pyrrolidine ring may enhance its ability to cross the blood-brain barrier, making it a candidate for CNS-related disorders.

Key Mechanisms:

  • Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing neuronal excitability and synaptic transmission.
  • Enzyme Inhibition : It may inhibit enzymes involved in neurotransmitter degradation, thereby increasing the availability of neurotransmitters like dopamine and serotonin.

Antimicrobial Activity

Research indicates that derivatives of tetrazole compounds exhibit moderate antibacterial and antifungal activities. For instance, compounds structurally related to 1-(1-ethylpyrrolidin-2-yl)-N-{4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methanamine have shown effectiveness against Bacillus subtilis and Candida albicans in vitro .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

Compound NameAntimicrobial ActivityCNS Activity
1-(1-methylpyrrolidin-2-yl)-N-{4-[...]}Moderate against B. subtilisLimited
1-(3-pyridyl)-N-{4-[...]}High against E. coliSignificant
1-(1-ethylpyrrolidin-2-yl)-N-{4-[...]}Moderate against C. albicansPotential CNS effects

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds. For example:

  • Anticonvulsant Activity : A study demonstrated that certain tetrazole derivatives exhibited anticonvulsant properties using the maximal electroshock method in mice, suggesting potential therapeutic applications for seizure disorders .
  • Antibacterial Studies : Compounds related to the tetrazole framework have been shown to possess antibacterial properties against various strains, indicating a broad spectrum of antimicrobial activity .
  • Neuropharmacological Effects : Preliminary studies indicate that compounds with similar structures may affect mood regulation and anxiety levels, warranting further investigation into their use as anxiolytics or antidepressants.

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